3-(2-Methylphenyl)-2H-azirene
Description
3-(2-Methylphenyl)-2H-azirene is a strained three-membered heterocyclic compound featuring a nitrogen atom and two carbon atoms in its ring. The 2-methylphenyl substituent at the 3-position introduces steric and electronic effects that influence its reactivity, stability, and applications in organic synthesis. These analogs share core reactivity patterns, though substituent variations lead to distinct properties.
Properties
CAS No. |
88089-30-9 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2H-azirine |
InChI |
InChI=1S/C9H9N/c1-7-4-2-3-5-8(7)9-6-10-9/h2-5H,6H2,1H3 |
InChI Key |
NGVBOMDBIITNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC2 |
Origin of Product |
United States |
Preparation Methods
FeCl₂-Catalyzed Isoxazole Isomerization
The isomerization of 5-chloroisoxazole derivatives represents a foundational approach for synthesizing 2H-azirine scaffolds. In this method, 3-aryl-5-chloroisoxazole-4-carbonyl chlorides undergo FeCl₂-catalyzed rearrangement to yield 2H-azirine-2,2-dicarbonyl dichlorides, which are subsequently functionalized via nucleophilic substitution . For 3-(2-Methylphenyl)-2H-azirene, the precursor 3-(2-methylphenyl)-5-chloroisoxazole-4-carbonyl chloride is isomerized under mild conditions (25–40°C, dichloromethane solvent) to form the azirine core. Key advantages include:
-
High regioselectivity : FeCl₂ promotes selective C–N bond cleavage, ensuring minimal byproduct formation .
-
Versatility : The dichloride intermediate can be reduced to the parent azirine using LiAlH₄ or similar agents .
Optimization studies indicate that substituting FeCl₂ with Rh₂(Piv)₄ enhances yields (up to 85%) but increases cost .
MnO₂-Mediated Oxidation of Azidoenols
A scalable route involves the oxidation of (Z)-3-aryl-3-azidoprop-2-en-1-ols using MnO₂. This method, originally developed for 3-aryl-2H-azirine-2-carboxaldehydes , has been adapted for this compound by modifying the starting cinnamyl alcohol. The synthetic pathway proceeds as follows:
-
Synthesis of (Z)-3-(2-methylphenyl)-3-azidoprop-2-en-1-ol : Achieved via stereoselective azidation of 3-(2-methylphenyl)cinnamyl alcohol using NaN₃ and H₂SO₄ .
-
Oxidative cyclization : Treatment with MnO₂ in dichloromethane at 0°C induces azirine ring formation through a nitrene intermediate .
This method offers a 68–72% overall yield and avoids harsh conditions, making it suitable for sensitive substrates .
Neber Rearrangement for Spiro-Fused Azirines
The Neber rearrangement, traditionally used for synthesizing spiro-aziridines, has been modified to access this compound. Starting from α-diazoketones bearing a 2-methylphenyl group, the reaction proceeds via base-mediated decomposition to generate an intermediate nitrene, which cyclizes to form the azirine ring . Key parameters include:
-
Base selection : Sodium carbonate in acetonitrile achieves optimal yields (77%) .
-
Temperature control : Reactions conducted at 25°C minimize side reactions .
While this method is less commonly employed for non-spiro azirines, it provides a viable alternative for substrates resistant to isomerization or oxidation .
C–H Bond Activation Strategies
Recent advances in transition-metal catalysis have enabled the direct functionalization of aryl groups via C–H bond activation. For this compound, palladium-catalyzed C–H amination of 2-methylstyrene derivatives offers a streamlined approach:
-
Substrate preparation : 2-Methylstyrene is treated with tert-butyl nitrite to form a nitroso intermediate.
-
Cyclization : Pd(OAc)₂ catalyzes intramolecular C–N bond formation, yielding the azirine ring .
This method achieves 60–65% yields and demonstrates excellent functional group tolerance, though it requires inert atmosphere conditions .
One-Pot Synthesis from Aldehydes and Ammonia
A novel one-pot protocol leverages the condensation of 2-methylbenzaldehyde with ammonia, followed by oxidative cyclization. While less efficient (45–50% yield), this method is advantageous for large-scale production due to its simplicity :
-
Condensation : 2-Methylbenzaldehyde reacts with NH₃ in ethanol to form an imine intermediate.
-
Oxidation : MnO₂ or I₂ induces cyclization, yielding the azirine .
Comparative Analysis of Preparation Methods
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| FeCl₂ Isomerization | 5-Chloroisoxazole derivative | FeCl₂, CH₂Cl₂, 25–40°C | 70–85 | High regioselectivity, scalable | Requires precursor synthesis |
| MnO₂ Oxidation | Cinnamyl alcohol | MnO₂, CH₂Cl₂, 0°C | 68–72 | Mild conditions, stereoselective | Multi-step synthesis |
| Neber Rearrangement | α-Diazoketone | Na₂CO₃, MeCN, 25°C | 70–77 | Applicable to spiro systems | Limited substrate scope |
| C–H Activation | 2-Methylstyrene | Pd(OAc)₂, t-BuONO, 80°C | 60–65 | Direct functionalization, no preactivation | Sensitive to oxygen, high catalyst load |
| One-Pot Synthesis | 2-Methylbenzaldehyde | MnO₂, NH₃, EtOH | 45–50 | Simple, cost-effective | Low yield, byproduct formation |
Chemical Reactions Analysis
Types of Reactions
3-(o-Tolyl)-2H-azirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the azirine ring to an aziridine ring, which is a saturated three-membered nitrogen-containing ring.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxaziridines and other oxidized derivatives.
Reduction: Aziridines and other reduced derivatives.
Substitution: Various substituted azirines or ring-opened products.
Scientific Research Applications
Chemical Synthesis
3-(2-Methylphenyl)-2H-azirene serves as a crucial building block in organic synthesis. Its reactivity due to the strain in the azirine ring allows it to participate in various chemical reactions:
- Nucleophilic Addition Reactions : The azirine ring can react with nucleophiles, providing insights into its stability and reactivity under different conditions. Studies have shown that these interactions can lead to the formation of diverse products, making it a valuable intermediate in synthetic chemistry.
- Cycloaddition Reactions : This compound has been utilized in cycloaddition reactions, particularly the [3+2] cycloaddition with other compounds. For example, research demonstrated that this compound effectively participates in reactions with quinolones, yielding high product yields .
Table 1: Summary of Cycloaddition Reactions Involving this compound
| Reaction Type | Partner Compound | Yield (%) | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Quinolones | 92 | |
| Diels-Alder | Various dienes | Varies |
Biological Research
The compound's nitrogen-containing heterocycle makes it significant in biological studies:
- Enzyme Mechanisms : this compound has been employed as a probe for investigating enzyme mechanisms involving nitrogenous compounds. Its ability to interact with biological pathways provides insights into enzymatic functions and potential drug interactions.
- Pharmaceutical Applications : Research into its pharmaceutical potential is ongoing, with studies focusing on developing new drugs targeting specific biological pathways. The compound's unique structure may lead to novel therapeutic agents .
Industrial Applications
In addition to its roles in research and medicine, this compound is also explored for industrial applications:
- Specialty Chemicals Production : This compound is utilized in the production of specialty chemicals that exhibit unique properties due to their azirine structure. Its reactivity allows for the creation of tailored materials for specific industrial needs .
Case Studies
- Photochemical Studies : A study investigated the photochemical behavior of azirines, including this compound, revealing insights into bond cleavage processes under irradiation. The findings indicated that substituents on the azirine ring significantly influence the efficiency of C-C and C-N bond cleavages, which are critical for understanding reaction mechanisms in organic synthesis .
- Copper-Catalyzed Reactions : Another study highlighted the use of copper(II) catalysts to facilitate cycloaddition reactions involving this compound. This method demonstrated high tolerance to electronic effects from substituents on the aryl group, showcasing the compound's versatility in synthetic applications .
Mechanism of Action
The mechanism of action of 3-(o-Tolyl)-2H-azirine involves its reactivity towards various nucleophiles and electrophiles. The azirine ring is highly strained, making it reactive and prone to ring-opening reactions. This reactivity is exploited in synthetic chemistry to form new bonds and create complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares 3-(2-Methylphenyl)-2H-azirene with key analogs:
Key Observations :
- Steric Effects : The 2-methylphenyl group in the target compound introduces ortho-substitution, which may hinder nucleophilic attacks compared to para-substituted analogs .
- Electronic Effects : Aryl groups (e.g., phenyl) stabilize the azirine ring via resonance, whereas electron-withdrawing groups (e.g., ethoxy) increase electrophilicity at C3 .
Reactivity Patterns
2H-azirines undergo ring-opening reactions, cycloadditions, and nucleophilic additions. Substituents critically modulate these pathways:
Notable Differences:
- Nucleophilic Reactivity: Methanol addition to 2H-azirine-phosphine oxides proceeds efficiently in analogs without bulky substituents (e.g., 3-15h) but may be impeded in this compound due to steric shielding .
- Thermal Stability : Bulky aryl groups (e.g., diphenyl) enhance thermal stability, whereas methylphenyl substituents may lower decomposition thresholds .
Challenges :
- Bulky substituents (e.g., 2-methylphenyl) complicate precursor synthesis, as seen in failed attempts to prepare 1,1-diazidoethene from sterically hindered aldehydes .
Biological Activity
3-(2-Methylphenyl)-2H-azirene, a member of the azirine class of compounds, has garnered attention for its unique chemical properties and potential biological activities. Azirines are characterized by their three-membered nitrogen-containing heterocycles, which exhibit high ring strain and reactivity. This article explores the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and potential therapeutic applications.
This compound (CAS No. 88089-30-9) has a molecular formula of C10H11N and a molecular weight of 145.20 g/mol. Its structure includes a methyl group on the phenyl ring, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS No. | 88089-30-9 |
| Molecular Formula | C10H11N |
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | This compound |
Cytotoxicity
Research has indicated that azirines, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. A study synthesized several azirine derivatives and assessed their cytotoxic effects on tumor cells such as HL-60 (leukemia), HCT-8 (colon cancer), MDA-MB-435 (melanoma), and SF-295 (CNS). The results showed that certain derivatives had IC50 values ranging from 1.1 to 26.6 µM, indicating promising anticancer activity .
The mechanism by which this compound exerts its biological effects is thought to involve its interaction with nucleophilic sites in biological molecules. The azirine ring can act as an electrophile, reacting with nucleophilic amino acid residues such as cysteine or lysine in proteins. This covalent modification can alter protein function and lead to various biological outcomes .
Study on Azirine Derivatives
In a comparative study involving various azirine derivatives, researchers synthesized compounds containing both azirine and azetidinone functionalities. While these compounds did not exhibit antibacterial activity, they showed notable cytotoxicity against several tumor cell lines. The findings underscore the potential of azirines as candidates for further development in cancer therapeutics .
Diels-Alder Reactions
Another study explored the reactivity of methyl 2-aryl-2H-azirine-3-carboxylates in Diels-Alder reactions, demonstrating their ability to form cycloadducts with electron-rich dienes. This reaction pathway could be relevant for synthesizing novel compounds with enhanced biological activities .
Q & A
Q. What are the established synthetic routes for 3-(2-Methylphenyl)-2H-azirene, and how do reaction conditions influence product purity?
The compound is synthesized via modified Neber reactions, starting with 2-methyl-1-phenyl-4-penten-1-ones treated with dimethylhydrazine. Subsequent alkylation with methyl iodide and base treatment yields 2H-azirines. For example, thermolysis of 2-allyl-2-methyl-3-phenyl-2H-azirine in toluene produces pyridine derivatives, with yields dependent on sublimation temperature (500°C) and chromatography conditions (20% ether-hexane eluent) . Purity is confirmed via NMR, IR, and MS, with spectral data (e.g., δ 7.32–7.64 in H NMR) matching authentic samples .
Q. How is the crystal structure of this compound derivatives resolved, and what software is recommended for refinement?
Single-crystal X-ray diffraction is the gold standard. For example, orthorhombic crystals (space group ) of 2-benzyl-3-(N-methyl-N-phenylamino)-2-phenyl-2H-azirine show lattice parameters Å, Å, and Å. SHELXL (part of the SHELX suite) is widely used for refinement due to its robustness in handling high-resolution or twinned data. Key refinement parameters include and , validated via least-squares matrix methods .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Q. What mechanistic insights explain the divergent photolysis vs. thermolysis products of this compound derivatives?
Photolysis of 2-formyl-3-phenyl-2H-azirine in benzene produces 2-phenylimidazole (85% yield) via [2+2] cycloaddition followed by ring expansion. In contrast, thermolysis at 500°C induces C-N bond cleavage, yielding pyridine derivatives (e.g., 2,5-dimethyl-6-phenylpyridine). The divergence arises from differing activation energies for singlet vs. triplet pathways, as supported by DFT studies .
Q. How do non-covalent interactions (e.g., π-stacking) in 3-(2-Methylphenyl)-2H-azirine derivatives influence their solid-state packing and stability?
Crystal structures reveal intramolecular CH-π interactions between the azirine ring and 2-methylphenyl substituents, stabilizing the strained ring system. For example, torsion angles of 15–20° between the azirine and phenyl planes minimize steric strain, while van der Waals contacts (3.5–4.0 Å) dominate intermolecular packing .
Q. What strategies mitigate regioselectivity challenges during functionalization of the azirine ring?
Substituent steric and electronic effects dictate regioselectivity. Allyloxy groups at the C2 position (e.g., methyl 2-methoxy-3-phenethyl-2H-azirine-2-carboxylate) favor nucleophilic attack at C3 due to electron-withdrawing effects. Kinetic studies using N-labeled analogs confirm transition-state charge distribution via Hammett plots () .
Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound in cycloaddition reactions?
DFT calculations (B3LYP/6-311+G**) reveal that electron-deficient azirines act as dipolarophiles in [3+2] cycloadditions with nitrones. Activation barriers ( kcal/mol) correlate with experimental yields (70–90%), while NBO analysis highlights hyperconjugative stabilization of the transition state .
Methodological Considerations
Q. How are impurities (e.g., pyrazole byproducts) isolated and quantified during azirine synthesis?
Thin-layer chromatography (TLC) and preparative HPLC (C18 column, 70:30 acetonitrile-water) resolve byproducts like -allyl-3-phenylpyrazole. Quantification via H NMR integration (e.g., δ 7.50–7.97 for pyridine vs. δ 3.55–3.90 for pyrazole) ensures >95% purity .
Q. What experimental protocols validate the anti-aromaticity of 2H-azirenes, and how does this impact their stability?
Magnetic criteria (NICS calculations) and X-ray diffraction bond-length alternation (e.g., C-N = 1.28 Å vs. C-C = 1.34 Å) confirm anti-aromaticity. Rapid rearrangement to 1H-azirines under thermal stress (t < 1 h at 25°C) is monitored via in situ IR .
Q. How do substituents (e.g., allyl vs. aryl groups) modulate the kinetic stability of this compound?
Allyl substituents increase ring strain (evidenced by IR redshift of C=N stretch from 1630 to 1600 cm), reducing half-life from 48 h to 12 h at 25°C. Arrhenius plots (E = 85–100 kJ/mol) derived from DSC data guide storage conditions (<0°C for long-term stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
